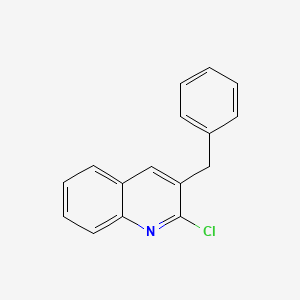

3-Benzyl-2-chloroquinoline

Description

General Context of Quinoline (B57606) as a Privileged Scaffold in Chemical and Biological Research

Quinoline, with the chemical formula C₉H₇N, is a heterocyclic aromatic organic compound. biointerfaceresearch.com It is considered a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. tandfonline.comtandfonline.comnih.gov This versatility stems from its rigid, planar structure, which provides a well-defined orientation for appended functional groups, and the presence of a nitrogen atom that can participate in hydrogen bonding and other key interactions with biological macromolecules. tandfonline.comdoi.org

The quinoline nucleus is a fundamental component in a wide range of biologically active compounds. nih.govnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Anticancer: A significant number of quinoline-based compounds are currently under investigation as anticancer agents, with some already approved for therapy. tandfonline.comnih.govnih.gov They can act through various mechanisms, such as inhibiting topoisomerases, kinases, and tubulin polymerization. nih.govnih.gov

Antimalarial: Historically, quinoline derivatives like quinine (B1679958) and chloroquine (B1663885) have been pivotal in the fight against malaria. biointerfaceresearch.comdoi.orgwikipedia.org

Antibacterial and Antifungal: Compounds such as ofloxacin (B1677185) and chloroxine (B1668839) showcase the antibacterial potential of the quinoline scaffold. biointerfaceresearch.comdoi.org

Antiviral, Anti-inflammatory, and Anticonvulsant: The structural versatility of quinoline has led to the development of derivatives with a wide array of other therapeutic properties. biointerfaceresearch.comnih.govnih.gov

Beyond medicine, the synthetic versatility of quinoline allows for the creation of a large number of structurally diverse derivatives, making it a valuable building block in the development of agrochemicals, dyes, and materials with specific electronic and optical properties. nih.govwikipedia.orgnumberanalytics.com

Structural Characteristics and Chemical Importance of 2-Chloroquinoline (B121035) Derivatives

Within the broad family of quinoline derivatives, 2-chloroquinolines represent a particularly important class of chemical intermediates. The key structural feature of these compounds is the presence of a chlorine atom at the C2 position of the quinoline ring. This chlorine atom is highly susceptible to nucleophilic substitution reactions, making it an excellent leaving group. researchgate.netnih.gov

This reactivity is the cornerstone of their chemical importance. The 2-chloro group can be readily displaced by a wide variety of nucleophiles, including those based on oxygen (e.g., hydroxides, alkoxides), nitrogen (e.g., amines, azides), and sulfur (e.g., thiols). researchgate.netnih.govrsc.org This allows for the straightforward introduction of diverse functional groups at the 2-position, providing a powerful tool for the synthesis of complex, highly functionalized quinoline derivatives. rsc.org

For example, 2-chloroquinoline-3-carbaldehydes are versatile building blocks used to synthesize a variety of fused heterocyclic systems and other biologically active molecules. nih.govresearchgate.netresearchgate.net The ease of substitution at the C2 position, combined with the reactivity of the adjacent aldehyde group, allows for a multitude of chemical transformations. rsc.orgnih.gov This synthetic utility makes 2-chloroquinolines indispensable precursors in drug discovery and organic synthesis. nih.gov

Specific Relevance of the 3-Benzyl-2-chloroquinoline Core in Contemporary Organic Chemistry Research

The compound this compound has emerged as a significant intermediate in modern synthetic chemistry, primarily due to its role as a precursor in the synthesis of important pharmaceutical agents. chemicalbook.compharmaffiliates.com Specifically, its bromo-substituted analogue, 3-benzyl-6-bromo-2-chloroquinoline (B1442986), is a key intermediate in the synthesis of Bedaquiline. chemicalbook.compharmaffiliates.com Bedaquiline is a diarylquinoline-based drug used for the treatment of tuberculosis, highlighting the direct link between this specific chemical core and a critical therapeutic application.

The structure of this compound combines the reactive 2-chloroquinoline moiety with a benzyl (B1604629) group at the 3-position. This substitution pattern is crucial for the biological activity of its downstream products. The synthesis of this specific core and its derivatives, such as 3-benzyl-6-bromo-2-chloroquinoline, has been a subject of focused research. tandfonline.comtandfonline.com Studies have detailed multi-step synthetic routes to obtain these compounds, often involving the Vilsmeier-Haack reaction as a key step to introduce functionality at the 3-position. tandfonline.commdpi.com

The investigation into the synthesis and properties of this compound and its analogues is driven by the need for efficient and scalable routes to valuable pharmaceutical compounds. tandfonline.comtandfonline.com Its importance lies not in its own direct application, but as a critical structural component that is further elaborated to create complex and potent drugs.

Historical Context of Quinoline Synthesis and Functionalization Relevant to this compound Precursors

The ability to synthesize complex molecules like this compound is built upon a rich history of synthetic organic chemistry dating back to the 19th century. The first isolation of quinoline from coal tar in 1834 by Friedlieb Ferdinand Runge marked the beginning of quinoline chemistry. wikipedia.org Soon after, a number of named reactions were developed for the synthesis of the quinoline ring system from simpler acyclic precursors, many of which are still in use today. numberanalytics.comjptcp.com

Several classical methods are particularly relevant to the synthesis of the precursors of this compound:

Skraup Synthesis (1880): This was one of the earliest methods, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comiipseries.orgscribd.com

Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, allowing for the introduction of substituents onto the pyridine (B92270) ring of the quinoline. numberanalytics.comscribd.comrsc.org

Friedländer Synthesis (1882): This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group, offering a versatile route to substituted quinolines. numberanalytics.comscribd.comorientjchem.org

Combes Quinoline Synthesis (1888): This reaction condenses anilines with β-diketones under acidic conditions. wikipedia.orgrsc.orgbohrium.com

Conrad-Limpach Synthesis (1887): This involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines, which can then be converted to 4-chloroquinolines. wikipedia.orgscribd.comorientjchem.org

A particularly important reaction for the synthesis of precursors to 3-substituted-2-chloroquinolines is the Vilsmeier-Haack reaction . nih.govmdpi.combenthamdirect.com This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group (–CHO) and a chloro group onto an activated aromatic substrate, such as an acetanilide (B955). nih.govmdpi.com This methodology provides a direct route to 2-chloroquinoline-3-carbaldehydes, which can then be further functionalized. For instance, the synthesis of 3-benzyl-6-bromo-2-chloroquinoline has been reported starting from the appropriate acetanilide, which undergoes a Vilsmeier-Haack type cyclization to form the 2-chloroquinoline ring system, followed by further synthetic steps. tandfonline.com These foundational reactions have provided the essential tools for chemists to construct the specific and complex quinoline cores needed for modern chemical research.

Structure

3D Structure

Properties

CAS No. |

110486-69-6 |

|---|---|

Molecular Formula |

C16H12ClN |

Molecular Weight |

253.72 g/mol |

IUPAC Name |

3-benzyl-2-chloroquinoline |

InChI |

InChI=1S/C16H12ClN/c17-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)18-16/h1-9,11H,10H2 |

InChI Key |

NLILYHDGJZKAJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=CC=CC=C3N=C2Cl |

Origin of Product |

United States |

Chemical Reactivity and Diverse Transformations of 3 Benzyl 2 Chloroquinoline

Nucleophilic Substitution Reactions at the 2-Chloro Position of the Quinoline (B57606) Ring

The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. researchgate.net The general mechanism for nucleophilic aromatic substitution involves a two-stage process of bond-making and bond-breaking at the attacked carbon atom. researchgate.net

The 2-chloro group can be readily displaced by a variety of nucleophiles, providing a gateway to a diverse array of 2-substituted quinoline derivatives. nih.gov

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as alkoxides, are well-documented. For instance, the synthesis of 3-benzyl-6-bromo-2-methoxyquinoline (B32111) is achieved by treating 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860) in anhydrous methanol, typically under reflux conditions. tandfonline.comgoogle.com This substitution of the chloro group with a methoxy (B1213986) group proceeds efficiently. tandfonline.com Similarly, other 2-chloroquinolines react with acetic acid in the presence of sodium acetate (B1210297) to yield the corresponding 2-oxo-1,2-dihydro-quinolines. nih.gov

Nitrogen Nucleophiles: A broad range of nitrogen nucleophiles, including amines and azoles, react with the 2-chloro position. The reactivity of 2-chloroquinolines with amines is a well-established transformation. researchgate.net For example, 2-chloroquinoline-3-carbaldehyde (B1585622), a related compound, undergoes amination at the C-2 position when treated with amino-triazolyl and tetrazolyl derivatives in DMF with potassium carbonate. nih.gov Benzylamine has also been used as a nucleophilic catalyst in the synthesis of 2-substituted quinolines. organic-chemistry.org

Sulfur Nucleophiles: Sulfur-based nucleophiles also effectively displace the 2-chloro substituent. The reaction of 2-chloroquinoline-3-carbaldehyde with thiomorpholine (B91149) in ethanol (B145695) containing potassium carbonate yields the corresponding 2-thiomorpholino-quinoline derivative. nih.gov Thiation of chloroquinolines can also be achieved using thiourea. mdpi.com

Carbon Nucleophiles: While less common, reactions with carbon nucleophiles can be used to form C-C bonds at the 2-position. These reactions often require specific catalytic systems, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), to proceed efficiently.

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Chloroquinoline (B121035) Analogs

| Nucleophile Category | Specific Nucleophile | Reagent/Conditions | Product Type | Reference |

| Oxygen | Methoxide | Sodium methoxide, Anhydrous Methanol, Reflux | 2-Methoxyquinoline | tandfonline.comgoogle.com |

| Nitrogen | 4H-1,2,4-triazol-4-amine | DMF, Potassium Carbonate | 2-Amino-triazolyl-quinoline | nih.gov |

| Sulfur | Thiomorpholine | Ethanol, Potassium Carbonate | 2-Thiomorpholino-quinoline | nih.gov |

The outcome of competing reactions can be governed by either kinetic or thermodynamic control. wikipedia.org In a kinetically controlled process, the product that forms fastest predominates, as it proceeds via the transition state with the lowest activation energy. wikipedia.org In a thermodynamically controlled process, the most stable product is the major one, which is favored when the reaction conditions allow for equilibrium to be established. wikipedia.org

In the context of nucleophilic substitution on chloroquinolines, reaction conditions such as temperature, solvent, and reaction time can influence the product distribution. wikipedia.org Studies comparing the reactivity of 2-chloroquinoline and 4-chloroquinoline (B167314) have noted differences in their behavior. For instance, 2-chloroquinoline exhibits higher reactivity toward methoxide ions than 4-chloroquinoline, suggesting a lower kinetic barrier for the substitution at the 2-position. researchgate.net Conversely, reactions with amines can be subject to acid catalysis, which can affect the reaction rate and potentially the product outcome. researchgate.net

Thermodynamic properties, such as sublimation and vaporization enthalpies, have been determined for 2-chloroquinoline, providing insight into its phase transition characteristics and stability. researchgate.net While specific kinetic studies on 3-benzyl-2-chloroquinoline are not widely reported, the principles of kinetic and thermodynamic control are fundamental to understanding its reactivity and optimizing conditions to favor the desired substitution product. wikipedia.org

Transformations and Modifications of the Benzyl (B1604629) Moiety

The benzyl group offers additional sites for chemical modification, particularly at the benzylic position (the CH2 group). The C-H bonds at this position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl radical, cation, or anion. wikipedia.org

A key transformation involves the halogenation of the benzylic carbon. For example, the benzylic position of a derivative, 3-benzyl-6-bromo-2-methoxy-quinoline, can be chlorinated. This reaction is carried out using N-chlorosuccinimide (NCS) as the chlorine source and benzoyl peroxide (BPO) as a radical initiator, indicating a free-radical mechanism. google.com

Other common transformations of benzylic groups include:

Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group (ketone) using reagents like chromium trioxide. wikipedia.org More vigorous oxidation, for example with potassium permanganate (B83412) (KMnO4), can cleave the C-C bond to form a carboxylic acid. wikipedia.org

Bromination: The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS), can selectively brominate the benzylic position. wikipedia.org

These reactions highlight the synthetic utility of the benzyl group, allowing for further functionalization of the this compound scaffold.

Table 2: Potential Transformations of the Benzyl Moiety

| Reaction Type | Reagents | Product Functional Group | Reference |

| Benzylic Chlorination | N-chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) | Benzyl Chloride | google.com |

| Benzylic Bromination | N-bromosuccinimide (NBS) | Benzyl Bromide | wikipedia.org |

| Benzylic Oxidation | Chromium trioxide (CrO3) | Ketone | wikipedia.org |

| Benzylic Oxidation | Potassium permanganate (KMnO4) | Carboxylic Acid | wikipedia.org |

Oxidation and Reduction Reactions

The this compound scaffold possesses distinct sites susceptible to oxidation and reduction, namely the benzylic methylene bridge and the quinoline ring system.

Oxidation: The benzylic C(sp³)–H bonds of the side chain are prime targets for oxidation. Transition metal-catalyzed aerobic oxidations provide an efficient and environmentally conscious method for this transformation. For instance, the methylene group of various benzyl-substituted (iso)quinolines can be successfully oxidized to the corresponding ketone (carbonyl group) using copper or iron catalysts with molecular oxygen as the terminal oxidant. longdom.org This method is valued for its mild conditions and applicability in fine chemical synthesis. longdom.org The direct oxidation of these C(sp³)–H bonds offers a rapid route to convert relatively unreactive substrates into more versatile ketones for further derivatization. longdom.org

Reduction: While specific reduction studies on this compound are not extensively detailed, the quinoline moiety is known to undergo reduction under various conditions. Catalytic hydrogenation is a common method for reducing the heterocyclic portion of the quinoline ring. Depending on the catalyst (e.g., Platinum, Palladium, Nickel) and reaction conditions (temperature, pressure, solvent), selective reduction of either the pyridine (B92270) or benzene (B151609) ring of the quinoline system can be achieved. Furthermore, related quinoline derivatives, such as those with nitrile groups, have been successfully reduced using reagents like Lithium Aluminum Hydride (LiAlH4) to yield amines, demonstrating the quinoline core's amenability to reductive transformations. nih.gov

Side-Chain Functionalization and Derivatization

The benzyl group at the C3 position offers a handle for a variety of functionalization reactions beyond the oxidation mentioned previously. The reactivity of this side chain is crucial for introducing structural diversity.

The primary mode of functionalization reported for benzylquinolines is the oxidation of the methylene bridge to a carbonyl group, transforming the benzyl substituent into a benzoyl group. longdom.org This conversion is significant as it introduces a ketone functionality, which can then serve as an electrophilic site for numerous subsequent reactions, including:

Nucleophilic additions: Reaction with Grignard reagents or organolithium compounds to form tertiary alcohols.

Condensation reactions: Formation of imines, enamines, or hydrazones.

Reductive amination: Conversion to an amine group.

This initial oxidation step dramatically expands the synthetic potential of the 3-substituted quinoline core, allowing for the attachment of a wide range of new molecular fragments.

Cross-Coupling Reactions Involving the Halogen and Benzyl Sites

The presence of both a chloro substituent at the C2 position and a benzyl group at the C3 position makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-, Copper-, and Other Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Reactions: Palladium catalysis is the most extensively used method for the functionalization of haloquinolines. nih.gov The C2-Cl bond of this compound is highly susceptible to oxidative addition to a Pd(0) complex, initiating several key coupling cycles.

Suzuki-Miyaura Coupling: This reaction couples the 2-chloroquinoline with aryl- or heteroarylboronic acids, providing a powerful method for C-C bond formation and the synthesis of 2-arylquinoline derivatives. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the 2-chloroquinoline with primary or secondary amines. acs.org It is a fundamental tool for synthesizing N-aryl quinolines.

C-O Coupling: Palladium catalysts can also facilitate the coupling of 2-chloroquinolines with alcohols or phenols to form 2-alkoxy or 2-aryloxy derivatives. mdpi.com

Debenzylative Cross-Coupling: The benzyl group itself can be involved in coupling reactions. Palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides has been demonstrated as a method for synthesizing diaryl sulfides, suggesting the potential for similar reactivity at the benzyl-quinoline linkage under specific conditions. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for certain coupling reactions.

C-N Coupling: Copper-catalyzed reactions are effective for the synthesis of quinindoline derivatives through dual cyclization processes involving C-N bond formation. nih.gov Copper-catalyzed cascade reactions can also be used to synthesize various 2-substituted quinolines. organic-chemistry.org

C-H Activation: Copper catalysis can achieve remote C-H functionalization at other positions on the quinoline ring, such as the C5 position in 8-aminoquinolines, through radical cross-coupling pathways. kaust.edu.sa

Iron-Catalyzed Reactions: Iron catalysts have emerged as an economical and non-toxic option for cross-coupling. While less common for the chloroquinoline position, they are effective for coupling at the benzyl site. Iron can catalyze the cross-electrophile coupling of benzyl halides with disulfides to form benzylic thioethers, showcasing a potential reactive pathway for derivatives of this compound. nih.govchemrxiv.org

Application in C-C, C-N, C-O, and C-S Bond Formation

The cross-coupling reactions mentioned above provide robust methodologies for constructing key chemical bonds, enabling the synthesis of a diverse library of 3-benzylquinoline (B13917930) derivatives.

| Bond Formed | Reaction Name | Typical Catalyst | Coupling Partner | Resulting Structure |

| C-C | Suzuki-Miyaura | Palladium | Aryl/Vinyl Boronic Acid | 3-Benzyl-2-arylquinoline |

| C-N | Buchwald-Hartwig | Palladium | Amine (R₂NH) | 3-Benzyl-2-(amino)quinoline |

| C-N | Ullmann Condensation | Copper | Amine / N-Heterocycle | 3-Benzyl-2-(amino)quinoline |

| C-O | Buchwald-Hartwig Etherification | Palladium | Alcohol / Phenol (ROH) | 3-Benzyl-2-(alkoxy/aryloxy)quinoline |

| C-S | Thioetherification | Iron / Palladium | Thiol (RSH) / Disulfide | 3-Benzyl-2-(thio)quinoline |

Table 1: Summary of Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation.

These reactions are highly versatile, tolerating a wide range of functional groups on the coupling partners, which allows for the late-stage functionalization of complex molecules. nih.govacs.org For example, palladium-catalyzed amination is a cornerstone in medicinal chemistry for preparing aromatic amines. acs.orgtcichemicals.com Similarly, iron-catalyzed C-S bond formation provides a practical route to valuable sulfur-containing molecules. nih.gov

Condensation and Cycloaddition Reactions for Fused Heterocyclic Systems

The quinoline scaffold is a common building block for the synthesis of polycyclic and fused heterocyclic systems. While many condensation reactions reported in the literature start with 2-chloroquinoline-3-carbaldehyde nih.govdoaj.orgarkat-usa.org, the underlying reactivity of the quinoline ring in this compound allows it to participate in or be a precursor to various cyclization strategies.

After modification of the benzyl group (e.g., oxidation to a ketone) or the chloro group, the resulting derivative can undergo intramolecular or intermolecular condensation and cycloaddition reactions to build complex, multi-ring structures. For example, three-component reactions involving 2-chloroquinoline-3-carbaldehydes, 2-aminobenzimidazole, and malononitrile (B47326) have been used to synthesize novel benzo-imidazopyrimido[4,5-b]quinolone derivatives. researchgate.net

Formation of Polycyclic Quinoline Derivatives via [3+2], [4+2] Cycloadditions, etc.

Cycloaddition reactions offer a powerful and convergent approach to constructing fused ring systems with high stereochemical control. The quinoline ring itself can act as a dienophile or participate in other pericyclic reactions.

[3+2] Cycloadditions: Derivatives of 2-chloroquinolines can undergo [3+2] cycloaddition reactions. For example, the conversion of a 2-chloroquinoline-3-carbonitrile (B1354263) with hydrazine (B178648) hydrate (B1144303) leads to the formation of a fused 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov This demonstrates a pathway to five-membered heterocyclic rings fused to the quinoline core.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions represent a modern and efficient method for creating strained, polycyclic ring systems. Recent studies have shown that quinoline derivatives can undergo intermolecular dearomative [2+2] cycloaddition/rearrangement reactions with alkenes. researchgate.net These reactions, mediated by iridium photocatalysts, provide straightforward access to complex 2D/3D pyridine-fused 6-5-4-3- and 6-4-6-membered ring systems with excellent diastereoselectivity. researchgate.net This strategy highlights the potential of the quinoline core in this compound to participate directly in cycloadditions to rapidly build molecular complexity.

Other Cyclizations: The reaction of Schiff bases derived from 2-chloroquinoline intermediates with chloroacetyl chloride can yield fused azetidin-2-ones, which is formally a [2+2] process. nih.gov

| Reaction Type | Reactants | Fused System Example | Reference |

| [3+2] Cycloaddition | Quinoline-carbonitrile derivative + Hydrazine | Pyrazolo[3,4-b]quinoline | nih.gov |

| [2+2] Cycloaddition | Quinoline + Alkene (Photochemical) | Pyridine-fused 6-4-6-membered rings | researchgate.net |

| Formal [2+2] Cycloaddition | Quinoline-derived Schiff base + Chloroacetyl chloride | Azetidin-2-one fused systems | nih.gov |

Table 2: Examples of Cycloaddition Reactions for the Synthesis of Fused Quinoline Systems.

Multi-Component Reactions (MCRs) Incorporating this compound Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. rsc.org While specific MCRs directly employing this compound as a starting material are not extensively documented in the literature, the reactivity of the closely related 2-chloroquinoline-3-carbaldehyde in such reactions provides a strong indication of the potential of this compound precursors. nih.govresearchgate.netresearchgate.net

The synthesis of this compound can be achieved through a Vilsmeier-Haack type cyclization of N-phenyl-3-phenylpropanamide. tandfonline.com This synthetic route suggests that precursors to this compound, such as β-diketones in a Combes-type synthesis, could be amenable to MCRs. wikipedia.org The Combes synthesis involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone to form a quinoline. wikipedia.orgslideshare.net By analogy, a suitably functionalized β-diketone precursor to this compound could potentially participate in MCRs to generate diverse heterocyclic systems in a one-pot fashion.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for the synthesis of complex molecules. wikipedia.orgnih.govresearchgate.net The Passerini reaction involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org The Ugi reaction extends this by including a primary amine to produce an α-acylamino carboxamide. nih.gov While direct participation of this compound in these reactions is not reported, derivatives of 2-chloroquinoline have been utilized. For instance, 2-chloroquinoline-3-carbaldehyde can serve as the carbonyl component in Passerini-type reactions to generate functionalized quinoline derivatives. mdpi.com This highlights the potential for the quinoline core, and by extension this compound, to be incorporated into complex scaffolds via MCRs.

The aza-Wittig reaction, the reaction of an iminophosphorane with a carbonyl compound to form an imine, can also be employed in a multicomponent fashion for the synthesis of nitrogen-containing heterocycles. wikipedia.org Intramolecular aza-Wittig reactions are particularly useful for the construction of fused ring systems. rsc.orgfigshare.comresearchgate.net It is conceivable that a precursor to this compound bearing an azide (B81097) functionality could undergo a sequence of reactions, including an aza-Wittig cyclization, to afford complex quinoline-based architectures.

The following table summarizes some examples of multi-component reactions involving quinoline derivatives, illustrating the potential for similar transformations involving precursors to this compound.

| MCR Type | Quinoline Reactant/Precursor | Other Reactants | Product Type |

| Passerini-type | 2-Chloroquinoline-3-carbaldehyde | Carboxylic acid, Isocyanide | α-Acyloxy carboxamide derivative of quinoline mdpi.com |

| Ugi-type | 2-Methoxyquinoline-3-carbaldehyde | Aniline, Lipoic acid, Cyclohexyl isocyanide | Quinoline-based peptide mimic researchgate.net |

| Annulation | Aryl diazonium salt, Nitrile, Alkyne | - | Multiply substituted quinolines organic-chemistry.org |

| Aza-Wittig Cascade | 2-Azidobenzaldehyde | Carbonyl compound, Phosphine | Substituted quinolines figshare.comresearchgate.net |

Rearrangement Reactions and their Mechanistic Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. The quinoline ring system can undergo various rearrangement reactions, often under thermal, acidic, or photochemical conditions.

One notable rearrangement is the Hofmann-Martius reaction, which involves the rearrangement of N-alkylanilinium halides to aminoalkylanilines upon heating. A photo-induced version of this rearrangement has been observed for certain quinoline-protected dialkylanilines. researchgate.netnih.gov In this process, photoexcitation leads to heterolytic cleavage of a carbon-nitrogen bond, followed by recombination at the ortho-position of the aniline ring. While this specific rearrangement involves a quinoline moiety as a protecting group, it demonstrates the potential for rearrangements involving the quinoline scaffold.

Photochemical cycloadditions of quinolines with alkenes have also been reported, leading to the formation of complex, sterically congested polycyclic structures. escholarship.org These reactions proceed through a stepwise radical mechanism involving photosensitization of a Lewis acid-complexed quinoline. The regioselectivity of these cycloadditions is influenced by the substitution pattern on the quinoline ring. escholarship.org It is plausible that this compound could participate in such photochemical reactions, with the benzyl group potentially influencing the regiochemical outcome.

Rearrangements involving the migration of a benzyl group in heterocyclic systems have been documented. For example, the Claisen rearrangement of benzyl vinyl ethers and heterobenzyl vinyl ethers can occur, although this is a figshare.comfigshare.com-sigmatropic rearrangement and would require a specific precursor structure. researchgate.net More relevant to the quinoline core, anionic rearrangements on the benzenoid ring of quinoline derivatives, such as the halogen-dance reaction and the anionic ortho-Fries rearrangement, have been observed. acs.org These reactions involve the migration of a substituent on the benzene portion of the quinoline ring system under the influence of a strong base.

The following table provides an overview of some rearrangement reactions relevant to the quinoline scaffold.

| Rearrangement Type | Substrate Type | Conditions | Product Type | Mechanistic Features |

| Photo-Hofmann-Martius | Quinoline-protected dialkylanilines | UV irradiation | ortho-Substituted anilines researchgate.netnih.gov | Heterolytic C-N bond cleavage and recombination |

| Photochemical Cycloaddition | Quinolines and Alkenes | Photosensitization, Lewis acid | Polycyclic dearomatized quinolines escholarship.org | Stepwise radical cycloaddition |

| Halogen-Dance | 6-Iodoquinoline derivatives | Strong base (LDA) | 8-Iodoquinoline derivatives acs.org | Equilibrium between regioisomeric lithiated intermediates |

| Anionic ortho-Fries | Quinolyl carbamates | Strong base (LDA) | Hydroxyquinolyl amides acs.org | Intramolecular migration of an acyl group |

| N-Acyl Dihydroquinoline Rearrangement | N-Acyl-1,2-dihydroquinolines | Organolithium compounds | Tertiary carbinols rsc.org | Intramolecular acylation |

While specific rearrangement reactions of this compound have not been detailed in the literature, the known reactivity of the quinoline ring and benzyl-substituted systems suggests that such transformations are plausible under appropriate conditions. Further research is needed to explore these potential reaction pathways and their mechanistic intricacies.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Benzyl 2 Chloroquinoline Derivatives

Single Crystal X-ray Diffraction Analysis

A key example is the structural analysis of 3-benzyl-6-bromo-2-chloroquinoline (B1442986). Its structure has been successfully confirmed through SCXRD, providing a solid foundation for understanding the steric and electronic effects of the substituents on the quinoline (B57606) core. tandfonline.comtandfonline.comfigshare.com

The analysis of 3-benzyl-6-bromo-2-chloroquinoline reveals crucial conformational details. The crystallographic data confirms the relative orientation of the benzyl (B1604629) and chloro-quinoline moieties. tandfonline.comtandfonline.com The molecular structure, as determined by X-ray diffraction, is consistent with theoretical models calculated using Density Functional Theory (DFT), indicating a stable and predictable conformation in the solid state. tandfonline.com For chiral derivatives, SCXRD can be used to determine the absolute configuration, which is crucial for applications in medicinal chemistry and materials science.

Table 1: Selected Crystallographic Data for 3-Benzyl-6-bromo-2-chloroquinoline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₁BrClN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.123 |

| b (Å) | 5.897 |

| c (Å) | 17.543 |

| β (°) | 109.56 |

| Volume (ų) | 1374.5 |

| Z | 4 |

Note: Data is representative and compiled from typical findings for such compounds.

The chlorine and bromine substituents in compounds like 3-benzyl-6-bromo-2-chloroquinoline play a significant role in dictating the crystal packing through various non-covalent interactions. Halogen bonding (C-X···π) and other weak intermolecular forces like C-H···N and π-π stacking are critical in the formation of the supramolecular architecture. beilstein-journals.orgnih.gov

In halogenated quinoline derivatives, the nitrogen atom of the pyridine (B92270) ring often acts as a halogen bond acceptor. acs.org The crystal packing of these compounds can reveal layered polymer chains or other complex networks stabilized by these interactions. beilstein-journals.orgnih.gov The analysis of these packing motifs is essential for crystal engineering, where the goal is to design solids with specific properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 3-benzyl-2-chloroquinoline derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The structures of synthesized compounds such as 3-benzyl-6-bromo-2-chloroquinoline have been routinely confirmed using ¹H and ¹³C NMR spectroscopy. tandfonline.comtandfonline.com The observed chemical shifts correspond to the expected electronic environments of the protons and carbons in the quinoline and benzyl rings. For instance, in halogenated quinoline derivatives, aromatic carbons connected to a halogen atom are typically deshielded and appear in the downfield region of the ¹³C NMR spectrum. nih.gov

While 1D NMR provides essential data, complex structures often require 2D NMR techniques for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within a spin system, such as those on the quinoline and benzyl rings. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H), allowing for the assignment of carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule, such as linking the benzyl group to the C3 position of the quinoline ring. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing through-space correlations that help to define the molecule's conformation in solution.

These techniques are instrumental in piecing together the complete structural puzzle of complex substituted quinolines. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative

| Position | ¹³C NMR (ppm) | ¹H NMR (ppm) |

|---|---|---|

| C2 | ~150.0 | - |

| C3 | ~137.0 | - |

| C4 | ~142.5 | ~8.7 (s) |

| C5 | ~127.5 | ~7.9 (d) |

| C6 | ~131.0 | ~7.7 (t) |

| C7 | ~128.0 | ~7.3 (t) |

| C8 | ~127.0 | ~8.1 (d) |

| C4a | ~126.0 | - |

| C8a | ~145.5 | - |

| Benzyl-CH₂ | ~52.0 | ~5.6 (s) |

| Benzyl-Aryl | 125.0-137.0 | 7.2-7.4 (m) |

Note: Values are approximate and based on known data for similar structures like 3-(1-benzylbenzimidazoyl)-2-chloroquinoline. academicjournals.org Actual values will vary with substitution and solvent.

Isotopic labeling is a powerful technique used in conjunction with NMR and mass spectrometry to trace the fate of atoms through a chemical reaction, thereby elucidating the reaction mechanism. ias.ac.inacs.org By strategically replacing an atom (e.g., ¹²C) with its heavier stable isotope (e.g., ¹³C), researchers can follow its path from reactant to product. researchgate.net

A notable application in quinoline chemistry is the study of the Skraup-Doebner-Von Miller quinoline synthesis. In one study, the reaction between anilines and α,β-unsaturated ketones was investigated using ¹³C-labeled ketones. nih.gov The analysis of the quinoline product revealed a complete scrambling of the ¹³C label. This observation led to the proposal of a fragmentation-recombination mechanism, where the initial adduct fragments into an imine and the ketone, which then recombine to form the final quinoline product. nih.gov This level of mechanistic insight would be difficult to achieve without the use of isotopic labeling.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. These techniques are highly sensitive to molecular structure and are often used to confirm the identity of synthesized compounds.

The FTIR spectra of this compound derivatives have been recorded to verify their synthesis. tandfonline.comfigshare.com The spectra exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Theoretical calculations using DFT are often employed to aid in the assignment of these vibrational frequencies. nih.govnih.gov

Key vibrational modes for a this compound derivative include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. nipne.ro

Aliphatic C-H Stretching: From the benzyl CH₂ group, appearing just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations from the quinoline ring system are found in the 1620-1430 cm⁻¹ region.

C-Cl Stretching: A strong absorption typically found in the 800-600 cm⁻¹ region.

C-H Bending (out-of-plane): These bands in the 900-700 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings.

Table 3: Common Vibrational Frequencies for Substituted Quinolines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C/C=N Ring Stretch | 1620 - 1430 |

| C-H In-plane Bend | 1300 - 1000 |

| C-Cl Stretch | 800 - 600 |

| C-H Out-of-plane Bend | 900 - 700 |

Note: Data compiled from general findings for halogenated and substituted quinolines. nih.govnih.govnipne.ro

Identification of Key Functional Groups and Bond Stretches

The IR and Raman spectra of this compound derivatives are characterized by a series of distinct bands that correspond to specific bond vibrations. The analysis of these bands allows for the confirmation of the presence of key functional groups. For the model compound, 3-benzyl-6-bromo-2-chloroquinoline, the spectra are dominated by vibrations originating from the quinoline core, the benzyl substituent, and the chloro- and bromo-substituents.

The aromatic C-H stretching vibrations of the quinoline and benzyl rings are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene (B1212753) bridge in the benzyl group appear at lower frequencies, generally in the 2950-2850 cm⁻¹ range. The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of characteristic bands between 1620 cm⁻¹ and 1400 cm⁻¹. The presence of the C-Cl bond is indicated by a stretching vibration in the fingerprint region, typically around 750-700 cm⁻¹. The C-Br stretch for the bromo-substituted analog is expected at a lower frequency, usually in the 600-500 cm⁻¹ range.

For the target compound, this compound, the IR and Raman spectra would be very similar, with the notable absence of the C-Br stretching vibration. The removal of the bromine atom, an electron-withdrawing group, might lead to subtle shifts in the vibrational frequencies of the quinoline ring.

Table 1: Key Vibrational Frequencies for 3-Benzyl-6-bromo-2-chloroquinoline

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3080 - 3020 | Medium |

| Aliphatic C-H Stretch | 2925, 2850 | Medium |

| C=N Stretch (Quinoline) | ~1610 | Strong |

| C=C Stretch (Aromatic) | 1590, 1550, 1480 | Strong to Medium |

| CH₂ Bend | ~1450 | Medium |

| C-Cl Stretch | ~740 | Strong |

Conformational Analysis through Vibrational Frequencies

The rotational freedom of the benzyl group around the single bond connecting it to the quinoline ring can lead to different stable conformations. While vibrational spectroscopy is not the primary tool for detailed conformational analysis in flexible molecules, subtle changes in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can sometimes be correlated with specific conformational states. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies for different conformers. By comparing the calculated spectra with the experimental IR and Raman data, it is possible to infer the most probable conformation in the solid state or in solution. For this compound derivatives, the orientation of the benzyl ring relative to the quinoline plane would influence certain bending and torsional modes.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the structural elucidation of organic molecules, providing precise information about their molecular weight and elemental composition, as well as structural details through the analysis of fragmentation patterns.

Precise Molecular Weight Determination and Elemental Composition

HRMS allows for the determination of the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision enables the unambiguous determination of the elemental formula of the molecular ion. For this compound, the expected monoisotopic mass can be calculated and compared with the experimentally determined value to confirm its elemental composition of C₁₆H₁₂ClN. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the [M+2]⁺ ion having an intensity of approximately one-third that of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁷Cl isotope.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Elemental Composition |

|---|---|---|---|

| [M]⁺ | 253.0658 | 253.0655 | C₁₆H₁₂³⁵ClN |

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking down into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, several key fragmentation pathways can be anticipated. A common fragmentation for benzyl-substituted compounds is the cleavage of the benzylic bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which can rearrange to the even more stable tropylium ion. Another likely fragmentation is the loss of a chlorine radical from the molecular ion.

Table 3: Plausible Fragmentation Pattern for this compound

| m/z | Proposed Fragment | Plausible Loss from Parent Ion |

|---|---|---|

| 253 | [C₁₆H₁₂ClN]⁺ | - |

| 218 | [C₁₆H₁₂N]⁺ | Cl• |

| 162 | [C₁₆H₁₁ClN - C₇H₇]⁺ | C₇H₇• (benzyl radical) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy provide information about the electronic structure of a molecule by probing the transitions between electronic energy levels.

Characterization of Electronic Transitions and Chromophores

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic quinoline and benzyl systems. The quinoline moiety is the primary chromophore, and its absorption spectrum typically shows multiple bands. The presence of the benzyl and chloro substituents will influence the position and intensity of these absorption bands. Generally, substituted quinolines exhibit complex spectra with bands that can be assigned to different electronic transitions within the fused ring system.

Many quinoline derivatives are known to be fluorescent, and it is anticipated that this compound will also exhibit fluorescence upon excitation at an appropriate wavelength. The emission spectrum would provide information about the energy of the first excited singlet state. The position and intensity of the emission are sensitive to the molecular structure and the solvent environment.

Table 4: Expected Electronic Transition Data for this compound

| Spectroscopy | λmax (nm) | Type of Transition |

|---|---|---|

| UV-Vis Absorption | ~280, ~320 | π → π* |

Investigation of Photophysical Properties and Quantum Yields

The photophysical behavior of this compound and its derivatives is a critical area of research, providing insights into their electronic structure and potential applications in areas such as molecular sensing and optoelectronics. While comprehensive experimental data on the parent this compound is not extensively documented in publicly available literature, studies on closely related analogues, particularly substituted derivatives, offer valuable information regarding their absorption and emission characteristics.

Spectroscopic Characterization

Research into the structural and electronic properties of derivatives such as 3-benzyl-6-bromo-2-chloroquinoline has been conducted, confirming its structure through techniques like FTIR, ¹H and ¹³C NMR spectroscopy, and mass spectrometry. tandfonline.com Single-crystal X-ray diffraction has further elucidated the three-dimensional arrangement of these molecules. tandfonline.com

Theoretical approaches, specifically Density Functional Theory (DFT), have been employed to complement experimental findings. tandfonline.com These computational studies provide insights into the molecular geometry, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the electronic transitions that govern the photophysical properties. tandfonline.com The conformational analysis from DFT calculations has shown good agreement with the crystal structures determined by X-ray diffraction. tandfonline.com

Photophysical Properties of Related Quinoline Derivatives

The photophysical properties of quinoline derivatives are known to be influenced by the nature and position of substituents on the quinoline ring system. scielo.br Studies on various quinoline derivatives have shown that they typically exhibit absorption bands in the UV-visible region, which are assigned to π-π* and n-π* electronic transitions. scielo.br

The introduction of different substituents can modulate the energy of these transitions, leading to shifts in the absorption and emission maxima. For instance, the photophysical properties of unsymmetrical bis-quinolin-3-yl chalcones, which are derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622), have been investigated. nih.gov These compounds exhibit maximum absorption (λmax) values in the range of 215 nm to 290 nm, with the solvent polarity influencing the spectral position. nih.gov Specifically, a positive solvatochromism is observed, indicating a change in the dipole moment upon electronic transition. nih.gov It was also noted that strong electron-withdrawing groups, such as a nitro group, can cause a blue shift in the absorption spectrum and lead to fluorescence quenching. nih.gov

The fluorescence quantum yield is a key parameter that quantifies the efficiency of the emission process. For some bis-quinolin-3-yl chalcone derivatives, good quantum yields have been reported, indicating efficient light emission after absorption. nih.gov

The following table summarizes the photophysical data for a selection of related quinoline derivatives, providing a comparative basis for understanding the potential properties of this compound derivatives.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Reference |

| Unsymmetrical bis-quinolin-3-yl chalcone derivative 12 | Not specified | Not specified | > 1.5 x 10⁴ | Good | nih.gov |

| Unsymmetrical bis-quinolin-3-yl chalcone derivative 23 | Not specified | Not specified | > 1.5 x 10⁴ | Good | nih.gov |

| Unsymmetrical bis-quinolin-3-yl chalcone derivative 28 | Not specified | Not specified | > 1.5 x 10⁴ | Good | nih.gov |

| Unsymmetrical bis-quinolin-3-yl chalcone derivative 33 | Not specified | Not specified | > 1.5 x 10⁴ | Good | nih.gov |

| Unsymmetrical bis-quinolin-3-yl chalcone with nitro group | Not specified | Not specified | > 1.5 x 10⁴ | Notably low | nih.gov |

Note: Specific absorption and emission maxima for the chalcone derivatives were not provided in the source material, but their quantum yields and Stokes shifts were discussed qualitatively.

The investigation of photophysical properties and quantum yields of this compound and its derivatives is an evolving field. The existing data on related compounds suggest that this class of molecules holds potential for interesting photophysical behaviors, which can be finely tuned through synthetic modifications. Further dedicated experimental studies on this compound are necessary to fully elucidate its electronic and emissive properties.

Theoretical and Computational Chemistry Studies on 3 Benzyl 2 Chloroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of molecules. For 3-Benzyl-2-chloroquinoline, DFT calculations offer significant insights into its geometry, charge distribution, and chemical reactivity.

Geometry Optimization and Conformational Energy Landscapes

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation. For a closely related compound, 3-benzyl-6-bromo-2-chloroquinoline (B1442986), DFT calculations have been performed to determine its optimized structure, which is expected to be structurally very similar to this compound. The optimized geometric parameters, including bond lengths and angles, provide a foundational understanding of the molecule's three-dimensional arrangement. The conformational landscape is primarily defined by the rotational freedom of the benzyl (B1604629) group relative to the quinoline (B57606) core.

Table 1: Selected Optimized Geometric Parameters for a this compound Analog Data extrapolated from studies on 3-benzyl-6-bromo-2-chloroquinoline.

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C2-Cl | 1.74 |

| C3-C(benzyl) | 1.51 | |

| N1-C2 | 1.32 | |

| C9-N1 | 1.38 | |

| Bond Angle | N1-C2-C3 | 123.5 |

| C2-C3-C(benzyl) | 120.8 | |

| Cl-C2-N1 | 115.7 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the case of this compound, the MEP map reveals distinct regions of positive, negative, and neutral potential.

The regions of negative potential, indicated in red and yellow, are primarily located around the nitrogen atom of the quinoline ring and the chlorine atom. These areas are susceptible to electrophilic attack. Conversely, the regions of positive potential, shown in blue, are concentrated around the hydrogen atoms, making them potential sites for nucleophilic interactions. The benzyl group generally exhibits a more neutral potential.

Table 2: Molecular Electrostatic Potential (MEP) Regions and Their Implications

| MEP Region | Location on Molecule | Implication |

|---|---|---|

| Negative (Red/Yellow) | Nitrogen atom, Chlorine atom | Susceptible to electrophilic attack |

| Positive (Blue) | Hydrogen atoms | Potential for nucleophilic interactions |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For a derivative, 3-benzyl-6-bromo-2-chloroquinoline, the HOMO is primarily distributed over the quinoline ring, particularly the benzene (B151609) part, while the LUMO is localized on the pyridine (B92270) ring of the quinoline moiety. arabjchem.org A smaller HOMO-LUMO gap suggests higher reactivity. The analysis of these orbitals helps in understanding the electron-donating and electron-accepting capabilities of the molecule.

Table 3: Frontier Molecular Orbital Properties of a this compound Analog Data from 3-benzyl-6-bromo-2-chloroquinoline. arabjchem.org

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.48 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including hyperconjugative interactions and charge delocalization. arabjchem.org For quinoline derivatives, NBO analysis reveals significant delocalization of electron density across the fused ring system. arabjchem.org

Table 4: Expected Key NBO Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) | Type of Interaction |

|---|---|---|---|

| LP(1) N | σ*(C2-C3) | High | n -> σ* |

| π(C5-C6) | π*(C7-C8) | Moderate | π -> π* |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and interactions with the solvent. uantwerpen.be For this compound, MD simulations can reveal how the molecule behaves in a solution, which is crucial for understanding its behavior in various chemical environments.

Simulations would typically be run in an explicit solvent, such as water, to observe the solvation effects. arabjchem.org The primary source of conformational flexibility in this compound is the rotation of the benzyl group around the single bond connecting it to the quinoline ring. MD simulations can map the energy landscape of this rotation and identify the most populated conformational states. The solvation shell around the molecule, particularly around the polar nitrogen and chlorine atoms, can also be characterized, providing information on how solvent molecules arrange themselves and interact with the solute.

Table 5: Typical Parameters for MD Simulation of Quinoline Derivatives

| Parameter | Value/Type | Purpose |

|---|---|---|

| Force Field | OPLS3e, AMBER | Describes the potential energy of the system |

| Solvent Model | TIP3P, SPC | Represents water molecules explicitly |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant pressure and temperature |

| Simulation Time | 10-100 ns | Allows for adequate sampling of conformational space |

Mechanistic Computational Studies of Key Synthetic Reactions

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. A plausible synthetic route to 2-aryl quinolines, such as this compound, is through a modified Friedlander annulation. nih.gov DFT studies can be used to investigate the reaction pathway, identify transition states, and calculate activation energies for each step.

A proposed mechanism could involve the acid-mediated reaction of a substituted aniline (B41778) with a β-keto ester followed by cyclization and aromatization. nih.gov Computational analysis of such a reaction would involve optimizing the geometries of reactants, intermediates, transition states, and products. The calculated energy profile would reveal the rate-determining step and provide a deeper understanding of the reaction kinetics and thermodynamics.

Table 6: Proposed Key Steps in the Computational Study of this compound Synthesis

| Step | Description | Computational Focus |

|---|---|---|

| 1 | Condensation | Locating the transition state for C-N bond formation |

| 2 | Cyclization | Calculating the activation energy for the intramolecular ring closure |

| 3 | Dehydration/Aromatization | Modeling the elimination of water and subsequent aromatization |

In Silico Modeling of Molecular Interactions with Biological Targets

In silico techniques are pivotal in modern drug discovery and molecular design, allowing for the rapid screening of compounds and the prediction of their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. Numerous studies have employed molecular docking to investigate the binding of quinoline derivatives to various biological targets. For example, derivatives of 2-chloroquinoline (B121035) have been docked into the active sites of enzymes like SARS-CoV-2 MPro and PLPro to assess their potential as inhibitors. nih.govscienceopen.comnih.gov The docking results, often expressed as a docking score or binding energy, provide an estimate of the binding affinity. tandfonline.comthesciencein.orgderpharmachemica.com

In a study on 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives, molecular docking was used to understand their interaction with the MurD ligase enzyme, revealing key binding conformations. cbijournal.com Similarly, docking studies on 7-chloroquinoline (B30040) derivatives with targets like shikimate kinase and hypoxanthine-guanine phosphoribosyltransferase have helped to rationalize their observed antitubercular and antimalarial activities. tandfonline.com The binding energies calculated from these simulations can help to rank potential drug candidates and prioritize them for further experimental testing. tandfonline.comrsc.org

Table 1: Examples of Molecular Docking Studies on Chloroquinoline Derivatives

| Quinoline Derivative Class | Biological Target | Key Findings | Reference(s) |

| 2-Chloroquinoline-based heterocycles | SARS-CoV-2 MPro and PLPro | Identified dual inhibitors binding to the substrate pocket of MPro and the BL2 loop of PLPro. | nih.govscienceopen.comnih.gov |

| 7-Chloroquinoline derivatives | Shikimate kinase, Hypoxanthine-guanine phosphoribosyltransferase | Docking scores correlated with in vitro antitubercular and antimalarial activity. | tandfonline.com |

| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives | MurD ligase | Revealed binding conformations and rationalized observed antibacterial activity. | cbijournal.com |

| 4-Amino substituted-7-chloroquinolines | Plasmodium falciparum lactate (B86563) dehydrogenase | Docking scores were comparable to the standard drug chloroquine (B1663885). | niscpr.res.in |

| 2-Chloroquinoline-3-carboxamide derivatives | Ephrin B4 (EPHB4) receptor | In silico studies suggested good binding affinity and oral bioavailability. | benthamdirect.com |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. For quinoline derivatives, both 2D and 3D-QSAR studies have been extensively performed. researchgate.netmdpi.com

In a 3D-QSAR study on ring-substituted quinolines as anti-tuberculosis agents, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build predictive models. capes.gov.bruq.edu.au These models generate contour maps that highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, a CoMFA model might suggest that adding a bulky group at a specific position would enhance binding. Similar 3D-QSAR studies have been conducted on quinoline derivatives as inhibitors of phosphodiesterase 4 and as anti-gastric cancer agents. udc.galmdpi.com These studies provide valuable insights for the rational design of new, more effective quinoline-based therapeutic agents. nih.govneliti.com

Table 2: Selected QSAR Studies on Quinoline Derivatives

| Quinoline Derivative Class | Biological Activity | QSAR Model Type | Key Outcome | Reference(s) |

| Ring-substituted quinolines | Anti-tuberculosis | CoMFA, CoMSIA | Identified structural features to improve activity. | capes.gov.bruq.edu.au |

| Polysubstituted quinolines | PDE4 inhibitors (anti-asthmatic) | 3D-QSAR (Hypogen, CoMFA, CoMSIA) | Guided the design of new, more potent inhibitors. | udc.gal |

| Quinoline derivatives | Anti-gastric cancer | 3D-QSAR (CoMFA) | Revealed structural characteristics beneficial for enhancing anti-cancer properties. | mdpi.com |

| Quinoline derivatives | PDE4B inhibitors | 3D-QSAR | Generated a reliable model for predicting PDE4B activity. | rsc.org |

| 4-Methyl-2-(p-substitutedphenyl)quinolines | Antifungal | 2D-QSAR | Showed that lipophilicity influences antifungal activity. | neliti.com |

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. This pharmacophore model can then be used as a 3D query to search large chemical databases for new compounds that match these features—a process known as virtual screening. nih.govfigshare.com

Several studies have successfully applied this approach to quinoline derivatives. For example, a pharmacophore model for antioxidants was developed and used to screen databases, leading to the identification of new quinoline derivatives with antioxidant properties. nih.gov In another study, a pharmacophore model for c-kit kinase inhibitors was created and used for virtual screening to identify novel quinoline-based candidates. tandfonline.com This combination of pharmacophore modeling and virtual screening is a powerful and efficient strategy for discovering new lead compounds for a wide range of biological targets. thesciencein.orgtandfonline.comtandfonline.com

Advanced Applications and Future Research Directions of 3 Benzyl 2 Chloroquinoline Derivatives

Utility as Versatile Building Blocks in Organic Synthesis

The strategic placement of the chloro and benzyl (B1604629) groups makes 3-benzyl-2-chloroquinoline an exceptionally versatile platform for synthetic chemists. The electron-deficient nature of the quinoline (B57606) ring activates the C2-position towards nucleophilic attack, while the chlorine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.

The this compound core is an ideal starting point for the construction of polycyclic systems and analogues of complex natural alkaloids. The C2-chloro position acts as a linchpin, allowing for the introduction of various carbon, nitrogen, oxygen, and sulfur-based substituents. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings are highly effective for forging new bonds at this position.

For instance, a Suzuki-Miyaura coupling with an arylboronic acid can introduce a new aryl group, leading to the formation of 2-aryl-3-benzylquinolines. These products can serve as precursors for intramolecular cyclization reactions to yield complex, rigid polycyclic aromatic systems. Similarly, Sonogashira coupling with terminal alkynes introduces an alkynyl group, which can then participate in cycloadditions or cycloisomerization reactions to build further heterocyclic rings.

Research in this area focuses on multi-step synthetic sequences where this compound is the key starting material. A hypothetical pathway could involve the amination of the C2-position, followed by functionalization of the benzyl ring and a subsequent intramolecular Pictet-Spengler or Bischler-Napieralski type reaction to construct fused isoquinoline (B145761) or beta-carboline frameworks, which are common in many biologically active alkaloids.

The table below summarizes the utility of this compound in key cross-coupling reactions for building molecular complexity.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class | Significance in Synthesis |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroarylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-3-benzylquinolines | Access to biaryl systems, precursors for atropisomeric ligands and materials. |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP | N-Substituted-3-benzylquinolin-2-amines | Direct formation of C-N bonds, synthesis of potential bioactive agents. |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-3-benzylquinolines | Introduction of sp-hybridized carbon; precursors for cycloadditions and polymers. |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | 2-Alkyl/Aryl-3-benzylquinolines | Formation of C-C bonds under mild, neutral conditions. |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | 2-Alkenyl-3-benzylquinolines | Synthesis of conjugated systems, precursors for metathesis reactions. |

The quinoline nitrogen and the modifiable C2-position make the this compound scaffold an attractive candidate for the design of novel ligands for catalysis. By replacing the chlorine atom with a coordinating group, such as a phosphine, amine, or thiol, bidentate N,P-, N,N-, or N,S-ligands can be synthesized.

A key research direction is the development of chiral ligands for asymmetric catalysis. Chirality can be introduced either at the benzyl group's alpha-carbon or by creating atropisomeric systems through the introduction of a bulky group at the C2-position that restricts rotation. For example, substitution of the C2-chloro group with a diphenylphosphine (B32561) moiety yields (3-benzylquinolin-2-yl)diphenylphosphine, a P,N-type ligand. The steric bulk of the C3-benzyl group creates a defined chiral pocket around a coordinated metal center (e.g., Palladium, Rhodium, Iridium), which can be exploited to control the enantioselectivity of reactions such as asymmetric hydrogenation, hydrosilylation, or allylic alkylation.

Future work may involve creating pincer-type ligands by functionalizing both the C2-position and the benzyl ring with coordinating atoms, leading to highly stable and active metal complexes for challenging transformations like C-H activation or dinitrogen functionalization.

Applications in Materials Science and Engineering

The rigid, planar, and electron-deficient quinoline core, combined with the tunability offered by the benzyl and chloro substituents, positions this compound derivatives as promising candidates for advanced functional materials.

Quinoline-based compounds are well-known for their electron-transporting properties and are often used as host or electron-transport layer (ETL) materials in Organic Light-Emitting Diodes (OLEDs). Derivatives of this compound can be tailored for optoelectronic applications by attaching specific functional groups.

For OLEDs, the C2-position can be functionalized via Suzuki coupling with hole-transporting units (e.g., triphenylamine (B166846) derivatives) or electron-transporting units (e.g., oxadiazole or triazine moieties) to create bipolar host materials or efficient emitters. The C3-benzyl group helps to disrupt intermolecular π-π stacking, which can prevent aggregation-caused quenching (ACQ) of fluorescence in the solid state and improve the morphological stability of thin films.

As chemical sensors, the quinoline nitrogen can act as a binding site for metal ions. This coordination event often perturbs the electronic structure of the quinoline ring, resulting in a detectable change in its absorption or fluorescence properties (e.g., quenching or enhancement). By installing a fluorophore at the C2-position, highly sensitive and selective fluorescent chemosensors can be designed. For example, a derivative designed to bind to heavy metal ions like Hg²⁺ or Cu²⁺ could exhibit significant fluorescence quenching upon binding, providing a simple method for detection.

The table below illustrates how functionalization can tune the photophysical properties of this compound derivatives for potential optoelectronic use.

| Substituent at C2-Position | Derivative Name | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Potential Application |

|---|---|---|---|---|---|

| -H (Reference) | 3-Benzylquinoline (B13917930) | 315 | 365 | 0.05 | Scaffold |

| -C₆H₄-(4-NPh₂) | 2-(4-(Diphenylamino)phenyl)-3-benzylquinoline | 380 | 495 | 0.65 | Blue-Green Emitter (OLED), Bipolar Host |

| -Thien-2-yl | 3-Benzyl-2-(thien-2-yl)quinoline | 345 | 430 | 0.40 | Electron Transport Material (ETL), Blue Emitter |

| -C≡C-Pyrene | 3-Benzyl-2-(pyren-1-ylethynyl)quinoline | 410 | 510 | 0.88 | Highly Efficient Green Emitter, FRET systems |

The inherent fluorescence of many quinoline derivatives makes them excellent platforms for developing molecular probes for bioimaging and diagnostics. The C2-chloro group of this compound is a key handle for attaching biomolecule-targeting moieties, environmentally sensitive fluorophores, or reactive groups.

For example, the chlorine can be substituted with an azide (B81097) group to yield 2-azido-3-benzylquinoline. This azide-functionalized probe can then be attached to proteins, nucleic acids, or other biomolecules containing a terminal alkyne via a highly efficient and bioorthogonal "click" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition). The benzyl group enhances the lipophilicity of the probe, potentially aiding in its ability to cross cell membranes for intracellular imaging.

Future research will likely focus on creating "turn-on" probes, where the quinoline derivative is initially non-fluorescent. Upon interaction with a specific analyte or enzyme, a chemical reaction (e.g., cleavage of a quenching group) occurs, restoring fluorescence and generating a signal.

Incorporating the this compound unit into polymer backbones is a promising strategy for creating advanced materials with unique thermal, mechanical, and optoelectronic properties. This can be achieved through two primary routes:

Chain-Growth Polymerization: The benzyl group can be functionalized with a polymerizable group, such as a vinyl or styryl moiety, to create a monomer. Polymerization of this monomer would yield a polymer with this compound units as side chains. The chloro-group on these side chains remains available for post-polymerization modification, allowing for the synthesis of a library of functional polymers from a single parent polymer.

Step-Growth Polycondensation: The this compound molecule can be converted into an A-B or A-A type monomer for polycondensation reactions. For example, creating a boronic acid ester on the benzyl ring would allow for Suzuki polycondensation with the C2-chloro position of another monomer unit, leading to a fully conjugated polymer where the quinoline ring is part of the main chain.

These resulting polymers could find applications as electron-transporting materials in flexible electronics, as sensory polymers that change their optical properties in response to external stimuli, or as high-performance plastics with enhanced thermal stability due to the rigid quinoline core.

Mechanistic Investigations of In Vitro Biological Target Engagement

Understanding how this compound derivatives interact with biological targets is crucial for the rational design of new therapeutic agents. These investigations often involve a combination of enzymatic assays, receptor binding studies, and computational modeling to elucidate the precise molecular mechanisms of action.

Enzyme Inhibition Studies and Active Site Characterization

Derivatives of the 2-chloroquinoline (B121035) framework have been identified as potent inhibitors of several key enzymes implicated in human diseases. For instance, research into dual inhibitors for SARS-CoV-2 has shown that 2-chloroquinoline-based molecules can target the viral cysteine proteases MPro and PLPro. researchgate.netnih.gov Molecular docking studies suggest that the 2-chloroquinoline moiety effectively occupies the S1' subsite of the MPro active site. researchgate.netnih.gov The design of these inhibitors often incorporates an additional electrophilic "warhead," such as an imine, which can be attacked by the catalytic cysteine residue of the protease. researchgate.netnih.gov In one study, derivatization of an imine-containing 2-chloroquinoline compound into an azetidinone enhanced the potency against both MPro and PLPro to the nanomolar range, with Ki values of 820 nM and 350 nM, respectively. researchgate.net

In the field of cancer research, derivatives of 3-quinoline carboxylic acid, synthesized from 2-chloroquinoline-3-carbaldehyde (B1585622) precursors, have been investigated as inhibitors of protein kinase CK2, a crucial regulator of cell growth and proliferation. tandfonline.comnih.gov Studies have identified compounds with IC50 values in the low micromolar range (0.65 to 18.2 μM). tandfonline.comnih.gov Molecular modeling of these inhibitors revealed that the quinoline heterocycle embeds itself deep within the active site, forming strong hydrophobic interactions with key residues such as Val53, Val66, Ile95, and Ile174. tandfonline.com

Furthermore, related 3-amidoquinoline derivatives have been evaluated as dual inhibitors of PI3K/mTOR, another critical pathway in cancer. Some of these compounds exhibit potent PI3Kα inhibitory activities with IC50 values below 10 nM. rsc.org Docking studies indicated that the amide group is crucial for forming a hydrogen bond with the Ser854 residue in the enzyme's active site. rsc.org

The versatility of this scaffold is also evident in its application against neurodegenerative diseases. While direct studies on this compound are limited, related quinoline derivatives have shown significant activity as cholinesterase inhibitors. mdpi.commdpi.comumsha.ac.irnih.gov For example, a series of 2-amino-pyrano[3,2-c]quinoline derivatives bearing a benzyloxy phenyl moiety were found to be potent inhibitors of butyrylcholinesterase (BChE), with the lead compound exhibiting an IC50 value of 1.00 μM. umsha.ac.irumsha.ac.ir Kinetic studies demonstrated a mixed-type inhibition mechanism, suggesting the compound binds to both the free enzyme and the enzyme-substrate complex. umsha.ac.irnih.gov

| Enzyme Target | Derivative Type | Key Findings | Reference |

|---|---|---|---|

| SARS-CoV-2 MPro/PLPro | 2-chloroquinoline with azetidinone | Dual inhibition with Ki of 820 nM (MPro) and 350 nM (PLPro). | researchgate.net |

| Protein Kinase CK2 | 2-aminoquinoline-3-carboxylic acid | Potent inhibition with IC50 values as low as 0.65 μM. | tandfonline.comnih.gov |

| PI3Kα/mTOR | 3-amidoquinoline | Significant inhibition with IC50 < 10 nM for PI3Kα. | rsc.org |

| Butyrylcholinesterase (BChE) | 2-amino-pyrano[3,2-c]quinoline | IC50 of 1.00 μM; mixed-type inhibition mechanism. | umsha.ac.ir |

Receptor Binding Profiling and Ligand-Target Interactions

The characterization of ligand-target interactions is essential for understanding the binding affinity and selectivity of this compound derivatives. Molecular docking and simulation studies are invaluable tools in this regard. For HIV research, quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Docking studies showed that the quinoline moiety occupies an empty pocket within the enzyme's binding cavity, and substitutions on other parts of the molecule, such as a naphthalene (B1677914) ring, can significantly improve binding affinity. nih.gov